molecular formula C11H6Cl2N2 B13927856 4,6-Dichloro-8-methylquinoline-3-carbonitrile

4,6-Dichloro-8-methylquinoline-3-carbonitrile

Cat. No.: B13927856
M. Wt: 237.08 g/mol
InChI Key: WNYKOYIGOYPSAD-UHFFFAOYSA-N
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Description

4,6-Dichloro-8-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 4,6-Dichloro-8-methylquinoline-3-carbonitrile typically involves the reaction of 4,6-dichloroquinoline with a suitable nitrile source under specific reaction conditions. Common reagents used in the synthesis include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4,6-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-Dichloro-8-methylquinoline-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,6-Dichloro-8-methylquinoline-3-carbonitrile can be compared with other similar compounds, such as:

  • 2,6-Dichloro-8-methylquinoline-3-carbonitrile
  • 4,7-Dichloro-8-methylquinoline
  • 4,6-Dichloro-2-methylquinoline
  • 2,6-Dichloro-3-methylquinoline
  • 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde

These compounds share similar chemical structures but differ in the position and type of substituents on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4,6-dichloro-8-methylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c1-6-2-8(12)3-9-10(13)7(4-14)5-15-11(6)9/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYKOYIGOYPSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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